6-(3-Fluoro-4-hydroxyphenyl)picolinic acid
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Overview
Description
6-(3-Fluoro-4-hydroxyphenyl)picolinic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. It is a derivative of picolinic acid, which is known for its role as a bidentate chelating agent. The presence of a fluoro and hydroxy group on the phenyl ring adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluoro-4-hydroxyphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-hydroxybenzaldehyde and picolinic acid.
Condensation Reaction: The aldehyde group of 3-fluoro-4-hydroxybenzaldehyde reacts with the amino group of picolinic acid under acidic or basic conditions to form an imine intermediate.
Cyclization and Oxidation: The imine intermediate undergoes cyclization followed by oxidation to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can undergo reduction to form a hydrogenated product.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, thiols, and other nucleophiles.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Amino or thiol derivatives.
Scientific Research Applications
6-(3-Fluoro-4-hydroxyphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-4-hydroxyphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro and hydroxy groups enhance its binding affinity and specificity. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Picolinic Acid: A parent compound with a carboxylic acid group at the 2-position of the pyridine ring.
6-Fluoropicolinic Acid: Similar structure but lacks the hydroxy group on the phenyl ring.
3-Hydroxy-4-fluorobenzoic Acid: Similar functional groups but different core structure.
Properties
IUPAC Name |
6-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-6-7(4-5-11(8)15)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZZCEQBWNSGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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